Ethyl 1-propylcyclobutane-1-carboxylate
Description
Ethyl 1-propylcyclobutane-1-carboxylate is a cyclobutane-derived ester characterized by a four-membered cyclobutane ring substituted with a propyl group and an ethyl ester moiety at the 1-position. Cyclobutane derivatives are notable for their ring strain, which influences their reactivity and physical properties.
Properties
CAS No. |
925444-74-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 1-propylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-3-6-10(7-5-8-10)9(11)12-4-2/h3-8H2,1-2H3 |
InChI Key |
GYNJRJNVOYTRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons with structurally related cyclobutane and cyclopentane carboxylates:
Key Observations :
- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogues, leading to greater reactivity but lower thermal stability. For example, cyclopentane-based carboxylates (e.g., Reference Example 87 in ) are often preferred in pharmaceutical synthesis for their stability.
- Ester Group Impact : Ethyl esters (as in the target compound) typically exhibit slower hydrolysis rates compared to methyl esters (e.g., the methyl ester in ), which may prolong shelf-life in formulations.
- Substituent Effects : The propyl group in this compound increases lipophilicity (logP ~2.8 estimated) compared to methyl-substituted analogues (logP ~1.5), influencing membrane permeability in drug candidates.
Spectroscopic Data Comparison
- ¹H-NMR: this compound: Expected signals include a triplet for the ethyl ester (–OCH₂CH₃, δ ~1.2–1.4 ppm) and a multiplet for the cyclobutane protons (δ ~2.0–2.6 ppm). Methyl 1-(methylamino)cyclobutanecarboxylate: Observed δ 3.82 ppm (ester –OCH₃), δ 2.29 ppm (methylamino –CH₃), and cyclobutane protons at δ 2.56–2.31 ppm .
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